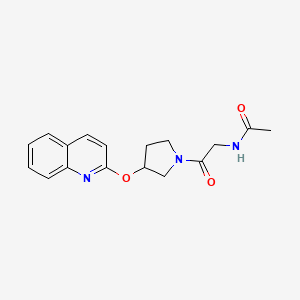

N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a quinoline-2-yloxy-substituted pyrrolidine ring linked to an acetamide core. The compound’s quinoline moiety may confer affinity for nucleic acids or protein-binding domains, similar to other quinoline-based pharmaceuticals .

Properties

IUPAC Name |

N-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12(21)18-10-17(22)20-9-8-14(11-20)23-16-7-6-13-4-2-3-5-15(13)19-16/h2-7,14H,8-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMIMKXJWKQMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of quinolin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidinone ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of quinoline derivatives is optimized for efficiency and yield. This involves the use of large reactors, continuous flow processes, and advanced purification techniques to obtain the desired compound in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

The compound exhibits several biological activities that are of interest for therapeutic applications:

-

Anticancer Properties :

- Several studies have indicated that N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide shows potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7), suggesting its effectiveness in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects :

- Antioxidant Activity :

Antitumor Activity Study

A detailed study assessed the effects of this compound on various cancer cell lines, including MCF-7 and HCT116. The results indicated:

- Significant reduction in cell viability at concentrations as low as 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Research

In a controlled experiment involving arthritis models, the compound was administered at varying doses:

- Results showed a dose-dependent decrease in inflammation markers.

- Histological analysis revealed reduced synovial inflammation and joint damage compared to untreated controls.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to inhibition of bacterial DNA synthesis and cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations :

- Quinoline vs. Quinoxaline Cores: The target compound’s quinoline group may enhance DNA intercalation or kinase binding compared to quinoxaline-based analogs like 4a, which are often explored for antimicrobial activity .

- Substituent Effects: SzR-109’s morpholinomethyl group improves solubility and target engagement in immune cells, whereas the target compound’s quinolin-2-yloxy group may prioritize selectivity for specific enzymes .

- Backbone Flexibility : The acetamide core in the target compound allows for modular substitution, similar to 2-(2-oxopyrrolidin-1-yl)acetamide, a scaffold used in diverse synthetic applications .

Bioactivity and Mechanism of Action

- Kinase Inhibition: Quinoline derivatives (e.g., thienoquinolones in ) are known CDK5/p25 inhibitors, implying the target compound may share ATP non-competitive binding modes .

- Antimicrobial Potential: Quinoxaline-acetamide derivatives (e.g., 4a) exhibit high synthetic yields and activity against pathogens, though the target compound’s quinoline group may redirect efficacy toward eukaryotic targets .

Table 2: Hazard Comparison

Recommendations :

- Handling the target compound likely necessitates precautions against skin sensitization and respiratory irritation, consistent with pyrrolidine-containing analogs .

Biological Activity

N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural combination of a pyrrolidine ring and a quinoline moiety, which may enhance its biological activity and specificity towards various molecular targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing quinoline structures have been shown to possess potent antibacterial properties against various strains of bacteria, including resistant strains. A comparative analysis of similar compounds highlights their biological activities in Table 1.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide | Similar pyrrolidine structure with quinoline | Antimicrobial activity |

| N-{2-Oxo-N-[4-(pyridinyl)]ethyl}acetamide | Contains a pyridine ring | Potential anticancer properties |

| 5-(Quinoxalinyl)-N-(pyrrolidinyl)acetamide | Directly linked quinoxaline and pyrrolidine | Anticancer activity reported |

The unique combination of the quinoline moiety with the pyrrolidine structure in this compound may enhance its selectivity and potency against specific biological targets compared to other similar compounds .

Anticancer Activity

Further research has indicated that derivatives of quinoline compounds can exhibit significant cytotoxic effects against cancer cell lines. For example, studies involving quinoline derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy . The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Molecular docking studies have indicated that this compound may bind effectively to the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . Binding affinity studies revealed that certain derivatives exhibited high binding energies, indicating strong interactions with target proteins .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Cytotoxicity Assay : A series of synthesized derivatives were screened for cytotoxicity against human cancer cell lines, including MCF-7 and HepG2. Results indicated that compounds similar to this compound exhibited IC50 values in low micromolar ranges, suggesting potent anticancer activity .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with key amino acids in the active site of EGFR, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.